Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate
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Overview
Description
Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate is a complex organic compound characterized by its nitro functional groups and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate typically involves the esterification of 3-nitrobenzene-1,2-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with additional nitro or halogen groups.
Scientific Research Applications
Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester linkages can undergo hydrolysis. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-dinitrophenyl) oxalate: Known for its chemiluminescent properties.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Used as a plasticizer in various industrial applications.
Properties
Molecular Formula |
C24H15N3O12 |
---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H15N3O12/c28-20(14-4-8-16(9-5-14)25(32)33)12-38-23(30)18-2-1-3-19(27(36)37)22(18)24(31)39-13-21(29)15-6-10-17(11-7-15)26(34)35/h1-11H,12-13H2 |
InChI Key |
GXDGMMYBZUTFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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